
Lysine-emtansine
Overview
Description
Lysine-emtansine, also known as trastuzumab-emtansine, is an antibody-drug conjugate that combines the humanized monoclonal antibody trastuzumab with the cytotoxic agent mertansine. This compound is primarily used in the treatment of HER2-positive metastatic breast cancer. The conjugate targets cancer cells by binding to the HER2 receptor, delivering the cytotoxic agent directly to the tumor cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lysine-emtansine involves a multi-step process:
Conjugation of Trastuzumab to Mertansine: The antibody trastuzumab is first linked to a non-reducible thioether linker, N-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC). .
Reaction Conditions: The conjugation reactions are typically carried out under mild conditions to preserve the integrity of the antibody.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale fermentation: Production of the monoclonal antibody trastuzumab through recombinant DNA technology.
Purification: The antibody is purified using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Lysine-emtansine undergoes several types of chemical reactions:
Conjugation Reactions: The primary reaction is the conjugation of the antibody to the cytotoxic agent through the lysine residues.
Hydrolysis: The linker can undergo hydrolysis under certain conditions, leading to the release of the cytotoxic agent.
Common Reagents and Conditions:
Reagents: N-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC), mertansine, and trastuzumab.
Conditions: Aqueous buffers at physiological pH, often with catalysts to facilitate the conjugation.
Major Products: The major product of these reactions is the antibody-drug conjugate this compound, with minor products including unconjugated antibody and free cytotoxic agent .
Scientific Research Applications
Breast Cancer Treatment
Lysine-emtansine is primarily indicated for patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane. Key findings from clinical studies include:
- Efficacy : In the EMILIA trial, T-DM1 demonstrated improved overall survival (30.9 months) compared to lapatinib plus capecitabine (25.1 months) with a hazard ratio of 0.68, indicating a significant survival benefit .
- Safety Profile : The safety profile of T-DM1 was favorable, with fewer grade 3 or higher toxicities compared to standard therapies .
Other Potential Applications
Research is ongoing to explore the use of this compound in other cancers exhibiting HER2 overexpression, such as gastric cancer. Additionally, studies are investigating its potential in combination therapies to enhance efficacy against resistant cancer types.
Research Findings and Case Studies
Several studies have focused on characterizing the properties and effects of this compound:
Characterization Techniques
- Mass Spectrometry : Native mass spectrometry and ion mobility measurements have been employed to analyze the drug-to-antibody ratio (DAR) and drug distribution profiles of T-DM1 .
- Peptide Mapping : This technique has been used to identify conjugation sites on trastuzumab, revealing insights into the heterogeneity of ADCs due to multiple lysine residues available for conjugation .
Toxicity Studies
Research has highlighted that systemic toxicities associated with T-DM1 can serve as predictive biomarkers for patient outcomes. Higher toxicity scores were correlated with improved tumor responses in clinical settings .
Data Tables
Study | Sample Size | Treatment | Median Overall Survival | Key Findings |
---|---|---|---|---|
EMILIA Trial | 991 | T-DM1 vs Lapatinib + Capecitabine | 30.9 months vs 25.1 months | Significant survival benefit; favorable safety profile |
Phase II Trial | Varies | T-DM1 in frontline setting | Not specified | Promising activity; improved safety compared to standard therapies |
Mechanism of Action
Lysine-emtansine exerts its effects through a combination of the anti-HER2 activity of trastuzumab and the cytotoxic action of mertansine. The mechanism involves:
Binding to HER2 Receptor: Trastuzumab binds to the HER2 receptor on the surface of cancer cells, preventing receptor dimerization and activation of downstream signaling pathways.
Internalization and Degradation: The antibody-drug conjugate is internalized into the cancer cell and transported to lysosomes, where it is degraded, releasing mertansine.
Cytotoxic Action: Mertansine binds to tubulin, inhibiting microtubule assembly, leading to mitotic arrest and cell death.
Comparison with Similar Compounds
Lysine-emtansine is unique among antibody-drug conjugates due to its specific combination of trastuzumab and mertansine. Similar compounds include:
Brentuximab vedotin: An antibody-drug conjugate targeting CD30, used in the treatment of Hodgkin lymphoma.
Inotuzumab ozogamicin: Targets CD22 and is used in the treatment of acute lymphoblastic leukemia.
Gemtuzumab ozogamicin: Targets CD33 and is used in the treatment of acute myeloid leukemia.
This compound stands out due to its specific targeting of HER2-positive cancer cells and its effectiveness in treating metastatic breast cancer .
Biological Activity
Lysine-emtansine, commonly known as ado-trastuzumab emtansine (Kadcyla®), is an antibody-drug conjugate (ADC) that combines the humanized monoclonal antibody trastuzumab with the cytotoxic agent DM1, a derivative of maytansine. This compound is primarily utilized in the treatment of HER2-positive breast cancer. The following sections will delve into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.
This compound operates through a targeted delivery system that exploits the overexpression of the HER2 receptor on cancer cells. The mechanism can be summarized as follows:
- Binding : Upon administration, trastuzumab binds specifically to the HER2 receptor on tumor cells.
- Internalization : This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cancer cell.
- Release of DM1 : Inside the lysosome, proteolytic degradation of trastuzumab releases DM1, which disrupts microtubule dynamics by inhibiting polymerization, ultimately inducing cell death.
Table 1: Mechanism Overview
Step | Description |
---|---|
Binding | Trastuzumab binds to HER2 receptors on tumor cells. |
Internalization | ADC is internalized via endocytosis. |
Drug Release | DM1 is released within lysosomes after antibody degradation. |
Cytotoxic Activity | DM1 disrupts microtubule formation, leading to apoptosis in cancer cells. |
Clinical Efficacy
The clinical efficacy of this compound has been evaluated in several key studies:
EMILIA Study
The EMILIA trial was pivotal in demonstrating the efficacy of ado-trastuzumab emtansine compared to lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer who had previously received trastuzumab and a taxane.
- Results :
KATHERINE Study
The KATHERINE trial further assessed the effectiveness of ado-trastuzumab emtansine as adjuvant therapy in patients with residual invasive HER2-positive breast cancer after neoadjuvant chemotherapy.
- Results :
Table 2: Summary of Clinical Trials
Study | Treatment Comparison | Median OS (months) | Median PFS (months) | IDFS (%) at 3 years |
---|---|---|---|---|
EMILIA | T-DM1 vs Lapatinib + Capecitabine | 30.9 vs 25.1 | 9.6 vs 6.4 | N/A |
KATHERINE | T-DM1 vs Trastuzumab | N/A | N/A | 88.0 vs 77.0 |
Safety Profile
The safety profile of this compound has been characterized by specific adverse events, primarily hematological and hepatic toxicities:
- Thrombocytopenia : The incidence of thrombocytopenia was notably higher in patients receiving T-DM1 compared to those on control therapies.
- Liver Enzyme Elevation : Elevated liver enzymes were also reported but were generally manageable .
Table 3: Adverse Events Summary
Adverse Event | Incidence in T-DM1 Group (%) | Incidence in Control Group (%) |
---|---|---|
Thrombocytopenia | 31% | 3.3% |
Grade ≥3 Thrombocytopenia | 15% | 0.4% |
Elevated Liver Enzymes | Varies | Varies |
Case Studies and Research Findings
Several case studies have highlighted the real-world effectiveness and safety of ado-trastuzumab emtansine:
- A retrospective analysis involving patients with advanced HER2-positive breast cancer demonstrated an overall response rate (ORR) of approximately 50% , reinforcing findings from clinical trials.
- Another case study reported significant reductions in tumor size among patients who had previously failed multiple lines of therapy, showcasing the potential for T-DM1 as a salvage treatment option .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing lysine-emtansine conjugates with high purity and yield?
- Methodological Answer : Synthesis involves optimizing reaction conditions (e.g., pH, temperature, molar ratios) to ensure efficient conjugation of emtansine to lysine residues. Purification typically employs reverse-phase HPLC or size-exclusion chromatography, followed by characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity . Yield improvements may require iterative adjustments to reaction stoichiometry or solvent systems (e.g., DMSO for solubility enhancement).
Q. Which analytical techniques are most reliable for characterizing this compound stability under physiological conditions?
- Methodological Answer : Accelerated stability studies using simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) paired with HPLC-UV or LC-MS can monitor degradation products. Circular dichroism (CD) spectroscopy assesses secondary structural changes, while dynamic light scattering (DLS) tracks aggregation. Stability thresholds should align with FDA guidelines for biologics, requiring at least 90% integrity over 14 days under accelerated conditions .
Q. How do researchers validate target specificity of this compound in cellular models?
- Methodological Answer : Competitive binding assays using excess free lysine or emtansine derivatives can confirm target engagement. Flow cytometry with fluorescently labeled conjugates quantifies cellular uptake, while siRNA-mediated knockdown of the target receptor validates specificity. Negative controls (e.g., non-targeting conjugates) must show statistically significant differences in uptake (p < 0.05 via Student’s t-test) .
Advanced Research Questions
Q. What experimental designs address discrepancies between in vitro cytotoxicity and in vivo efficacy of this compound?
- Methodological Answer : Discrepancies often arise from differences in tumor microenvironment (e.g., hypoxia, pH gradients). To reconcile data, employ 3D tumor spheroid models to better mimic in vivo conditions. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can identify critical parameters (e.g., drug release rates, tumor penetration). Validate findings using orthotopic xenograft models with longitudinal imaging to correlate drug distribution and efficacy .
Q. How can researchers optimize this compound’s therapeutic index through linker engineering?
- Methodological Answer : Systematic linker modifications (e.g., cleavable vs. non-cleavable, hydrophobicity adjustments) should be evaluated using structure-activity relationship (SAR) studies. In vitro toxicity assays (e.g., hemolysis, hepatocyte viability) and in vivo maximum tolerated dose (MTD) studies in rodents are critical. Computational tools like molecular dynamics simulations predict linker flexibility and payload release kinetics .
Q. What statistical approaches are robust for analyzing synergistic effects in this compound combination therapies?
- Methodological Answer : Synergy is quantified using the Chou-Talalay Combination Index (CI) method, which requires dose-response matrices for single agents and combinations. Nonlinear regression models (e.g., CompuSyn) calculate CI values (CI < 1 indicates synergy). Bayesian hierarchical models account for inter-experiment variability, while ANOVA with post-hoc Tukey tests identifies significant differences in efficacy .
Q. How should meta-analyses be structured to evaluate this compound’s mechanisms across heterogeneous preclinical studies?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Inclusion criteria should specify study type (e.g., in vivo, cell line models), while exclusion criteria remove studies with inadequate controls. Data extraction focuses on key parameters (e.g., IC50, tumor regression rates). Random-effects models address heterogeneity, and funnel plots assess publication bias. Tools like RevMan or R’s metafor package facilitate analysis .
Q. Addressing Data Contradictions and Limitations
Q. What strategies resolve conflicting reports on this compound’s off-target toxicity profiles?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., transcriptomics for apoptosis markers vs. caspase-3/7 activity assays). Toxicogenomic profiling identifies tissue-specific pathways affected by off-target effects. Meta-regression analyses of published datasets can isolate confounding variables (e.g., dosing schedules, animal strain differences) .
Q. How do researchers account for batch-to-batch variability in this compound production during preclinical studies?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like conjugation efficiency and aggregation levels. Use design of experiments (DoE) to identify key process parameters. Each batch must undergo release testing (e.g., endotoxin levels, sterility) before in vivo use. Include batch ID as a covariate in statistical models to control for variability .
Q. Future Directions and Unresolved Challenges
Q. What emerging technologies could enhance this compound’s tumor-specific delivery?
- Methodological Answer : Explore antibody-drug conjugate (ADC) platforms with tumor-microenvironment-responsive linkers (e.g., MMP-cleavable peptides). In vivo imaging techniques (e.g., PET with ⁸⁹Zr-labeled conjugates) track biodistribution. CRISPR-Cas9 screens identify novel biomarkers for targeted delivery. Collaborative data-sharing initiatives (e.g., NIH’s ADC Atlas) accelerate translational insights .
Properties
IUPAC Name |
(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46+,52+,53+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRZDBDIKWWPEN-YCPOLOASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H75ClN6O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1103.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1281816-04-3 | |
Record name | Lysine-emtansine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1281816043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LYSINE-EMTANSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9CC1P9UA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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